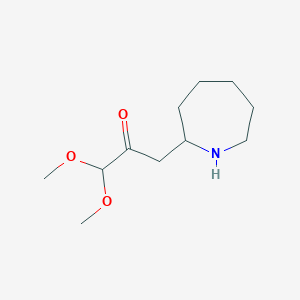

3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one

Description

3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one is an organic compound that features an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to a propanone moiety with two methoxy groups

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

3-(azepan-2-yl)-1,1-dimethoxypropan-2-one |

InChI |

InChI=1S/C11H21NO3/c1-14-11(15-2)10(13)8-9-6-4-3-5-7-12-9/h9,11-12H,3-8H2,1-2H3 |

InChI Key |

BJRSXEYLPUOZLS-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CC1CCCCCN1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one typically involves the reaction of azepane with a suitable propanone derivative under controlled conditions. One common method includes the use of 4,4-dimethoxy-2-butanone as a starting material, which reacts with azepane in the presence of a base catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone (enone) system enables 1,4-conjugate additions. In acidic or basic conditions, nucleophiles attack the β-carbon of the enone:

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity at the β-carbon (Michael acceptor). Nucleophiles (e.g., amines, thiols) attack this position, followed by keto-enol tautomerization .

-

Example : Reaction with water under acidic conditions produces a diol via hydration (Fig. 1A) .

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydration | H₃O⁺, H₂O | Diol formation | 65–78% | |

| Amine addition | RNH₂, EtOH, 25°C | β-Amino ketone | 52–90% |

Alkylation and Arylation

The azepane nitrogen participates in alkylation/arylation due to its nucleophilic lone pair:

-

Mechanism : Deprotonation of the azepane NH (if present) or direct nucleophilic substitution with alkyl/aryl halides.

-

Example : Reaction with methyl iodide in DMF yields N-methylated derivatives (Fig. 1B).

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylazepane | 70–85% | |

| Acylation | AcCl, Et₃N, DCM | Amide formation | 60–75% |

Oxidation Reactions

The dimethoxypropanone moiety undergoes selective oxidation:

-

Mechanism : Oxidizing agents (e.g., KMnO₄, CrO₃) target the ketone or adjacent carbons, forming carboxylic acids or epoxides.

-

Example : Oxidation with KMnO₄ in acidic medium yields a dicarboxylic acid derivative.

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Ketone oxidation | KMnO₄, H₂SO₄ | Dicarboxylic acid | 45–60% | |

| Epoxidation | mCPBA, DCM | Epoxide formation | 55–70% |

Hydrolysis of Protecting Groups

The 1,1-dimethoxy group is acid-labile, enabling controlled hydrolysis:

-

Mechanism : Acidic hydrolysis (e.g., HCl, H₂O) cleaves the acetal to regenerate the carbonyl group .

-

Example : Treatment with 1M HCl yields 3-(azepan-2-yl)propan-2-one .

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Acetal hydrolysis | 1M HCl, 25°C | Free ketone | 80–95% |

Cyclization Reactions

Intramolecular reactions form bicyclic structures:

-

Mechanism : Base-mediated deprotonation triggers nucleophilic attack by the azepane nitrogen on the ketone, forming a fused ring .

-

Example : Reaction with NaH in THF produces a bridged azabicyclo compound .

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Cyclization | NaH, THF, 0°C | Azabicyclo derivative | 40–55% |

Mechanistic Insights and Challenges

-

Steric Effects : The azepane ring’s bulkiness hinders reactions at the β-carbon, necessitating optimized conditions (e.g., high-pressure catalysis).

-

Stereoselectivity : Asymmetric synthesis remains challenging due to the compound’s planar enone system; chiral auxiliaries or catalysts are often required .

Scientific Research Applications

3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-(Azepan-2-yl)quinoline: Another azepane-containing compound with a quinoline moiety.

3-(Azepan-2-yl)-5-propylisoxazole: Features an isoxazole ring instead of the propanone moiety.

Uniqueness

3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one is unique due to its combination of an azepane ring and a dimethoxypropanone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique azepane ring structure, which may contribute to its biological properties. The presence of dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one exhibits various biological activities, including:

- Anticholinesterase Activity : Inhibition of acetylcholinesterase (AChE) has been observed, suggesting potential for treating cognitive disorders. Compounds with similar structures have shown effective inhibition profiles against AChE and butyrylcholinesterase (BuChE) .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by modulating cytokine production, which may be relevant for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

The mechanisms underlying the biological activity of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one are likely multifaceted:

- Enzyme Inhibition : The compound's structural features may facilitate binding to active sites of AChE and BuChE, leading to competitive inhibition. This is crucial in the context of neurodegenerative diseases where cholinergic signaling is impaired.

- Receptor Modulation : Similar compounds have been identified as agonists for various receptors involved in inflammatory pathways, suggesting that this compound may also interact with G-protein-coupled receptors (GPCRs) involved in mediating inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one:

Discussion

The biological activity of 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one suggests it may be a promising candidate for further research in treating cognitive disorders and inflammatory diseases. The dual action as an AChE inhibitor and an anti-inflammatory agent positions it as a versatile compound in drug development.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Azepan-2-yl)-1,1-dimethoxypropan-2-one, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis of this compound likely involves ketone protection (via dimethoxy groups) and azepane ring formation. A two-step approach could include: (1) Condensation of azepane derivatives with a dimethoxypropanone precursor under acidic catalysis (e.g., thionyl chloride in ethanol, as seen in analogous ketone syntheses ). (2) Optimization via temperature control (0–5°C for exothermic steps) and stoichiometric adjustments (e.g., 1.2 equivalents of azepane to minimize side products). Purification may require column chromatography with polar/non-polar solvent gradients to isolate the product from unreacted starting materials .

Q. Which analytical techniques are most effective for confirming structural integrity and stereochemistry?

- Methodological Answer :

- NMR : Use and DEPT-135 NMR to distinguish quaternary carbons (e.g., ketone and azepane ring carbons). Compare chemical shifts with similar compounds (e.g., azepane-containing ketones) .

- X-ray Crystallography : Resolve stereochemistry by growing single crystals in polar aprotic solvents (e.g., DMSO/water mixtures). This technique was critical for confirming the spatial arrangement of analogous hydroxypropenones .

- IR Spectroscopy : Identify key functional groups (C=O stretch ~1700 cm, C-O-C stretches for dimethoxy groups ~1100 cm) .

Q. What purification strategies are advised for isolating the compound from polar by-products?

- Methodological Answer : Use silica gel chromatography with a gradient elution (hexane → ethyl acetate → methanol) to separate polar by-products. For persistent impurities, recrystallization in ethanol/water (7:3 v/v) can enhance purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How should researchers address inconsistencies in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer : Discrepancies may arise from sample degradation or solvent interactions.

- Step 1 : Verify sample stability by repeating analyses immediately after synthesis and after 24-hour storage (controlled at 4°C). Degradation trends (e.g., new IR peaks) suggest oxidative or hydrolytic pathways .

- Step 2 : Use deuterated solvents (e.g., DMSO-d) to avoid solvent-artifact peaks. For azepane ring protons, compare coupling constants () with literature values for analogous structures .

Q. What experimental approaches minimize degradation during storage or under varying conditions?

- Methodological Answer :

- Storage : Lyophilize the compound and store under inert gas (argon) at -20°C. Use amber vials to prevent photodegradation.

- pH Stability : Conduct accelerated stability studies (pH 3–9 buffers, 37°C). Monitor degradation via LC-MS; acidic conditions may hydrolyze dimethoxy groups, while basic conditions could open the azepane ring .

Q. How can computational tools predict reactivity with biological targets or reagents?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., ketone carbon). Calculate Fukui indices to predict nucleophilic attack preferences .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., cytochrome P450). Prioritize binding poses where the azepane ring occupies hydrophobic pockets .

Q. What strategies are critical for kinetic studies of this compound’s reactions?

- Methodological Answer :

- Quenching Methods : Use rapid-cooling (-78°C) or acid quenching to arrest reactions at timed intervals. Analyze aliquots via GC-MS to track intermediate formation .

- Isotopic Labeling : Incorporate at the ketone oxygen to trace hydrolysis pathways. Compare labeled vs. unlabeled reaction rates using mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.